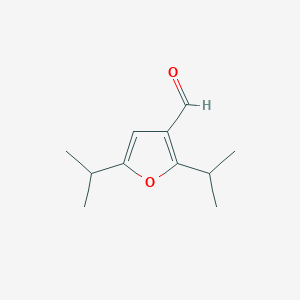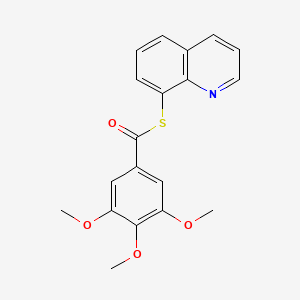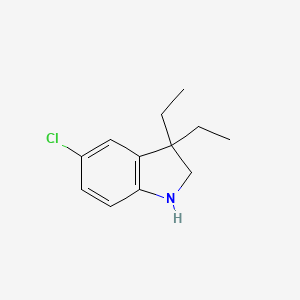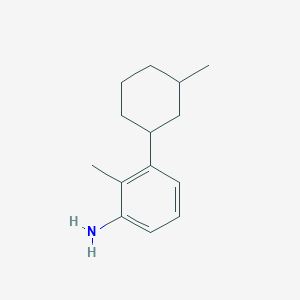
2,5-Bis(propan-2-yl)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(propan-2-yl)furan-3-carbaldehyde is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(propan-2-yl)furan-3-carbaldehyde typically involves the reaction of furan derivatives with isopropylating agents. One common method is the Friedel-Crafts alkylation of furan with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be oxidized to form the aldehyde group at the 3-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more efficient catalysts and separation techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(propan-2-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products Formed
Oxidation: 2,5-Bis(propan-2-yl)furan-3-carboxylic acid.
Reduction: 2,5-Bis(propan-2-yl)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2,5-Bis(propan-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Bis(propan-2-yl)furan-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may influence its hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Similar structure but with methyl groups instead of isopropyl groups.
2,5-Diethylfuran: Contains ethyl groups instead of isopropyl groups.
2,5-Diisopropylfuran: Lacks the aldehyde group at the 3-position.
Uniqueness
2,5-Bis(propan-2-yl)furan-3-carbaldehyde is unique due to the presence of both isopropyl groups and an aldehyde group on the furan ring
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)furan-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-5-9(6-12)11(13-10)8(3)4/h5-8H,1-4H3 |
InChI Key |
SYGFGQGYVQWMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(O1)C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)








![1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)
